S-Nitroso-N-acetyl-DL-penicillamine

説明

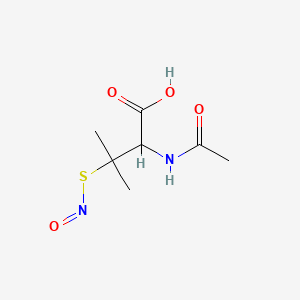

Structure

3D Structure

特性

IUPAC Name |

2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIQCSMRQKCOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987112 | |

| Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67776-06-1 | |

| Record name | S-Nitroso-N-acetyl-DL-penicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67776-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitroso-N-acetylpenicillamine, (+/-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067776061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Nitroso-N-acetyl-DL-penicillamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-NITROSO-N-ACETYLPENICILLAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4AX527AX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide for Nitric Oxide-Mediated Cell Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) as a widely used nitric oxide (NO) donor in the study of cell signaling. SNAP serves as a valuable tool for investigating the multifaceted roles of NO in various physiological and pathophysiological processes. This document outlines its chemical properties, mechanisms of action, and provides detailed experimental protocols for its application in cell culture and methods for the detection of its released NO.

Core Properties and Data Presentation

SNAP is an S-nitrosothiol that spontaneously decomposes in physiological solutions to release nitric oxide.[1] This property makes it a convenient and controllable source of NO for in vitro and in vivo studies. Unlike some other NO donors, it does not typically induce tolerance.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂O₄S | [2] |

| Molecular Weight | 220.25 g/mol | [1] |

| Appearance | Green solid | [1] |

| Purity | ≥97% |

Stability and NO Release Kinetics

The stability of SNAP and its rate of NO release are influenced by factors such as temperature, pH, and the presence of metal ions.

| Parameter | Condition | Value | Reference |

| Half-life (t½) | pH 6-8, 37°C, in the presence of transition metal ion chelators | ~6 hours | [2] |

| Half-life (t½) | In isolated rat ventricular myocytes | ~6 hours | [3] |

| NO Release from Polymer | 10 wt% SNAP in Carbosil | 1.32 ± 0.6 × 10⁻¹⁰ mol min⁻¹ cm⁻² | [4] |

| NO Release from Polymer with Catalyst | 10 wt% SNAP in Carbosil with 3 wt% Cu-NPs | 4.84 ± 0.3 × 10⁻¹⁰ mol min⁻¹ cm⁻² | [4] |

| Total NO Immobilization on Nanoparticles | TiNP–SNAP | 127.55 ± 4.68 nmol mg⁻¹ | [5] |

Effective Concentrations in Cellular Assays

The concentration of SNAP required to elicit a biological response varies depending on the cell type and the specific signaling pathway being investigated.

| Cell Type | Effect | Effective Concentration | Reference |

| Rat Vascular Smooth Muscle Cells | Inhibition of mitogenesis and proliferation | ~0.1 mM | |

| Canine Coronary Arteries | Vasorelaxation (IC₅₀) | 113 nM | |

| Factor 13 (F13) Enzyme | Inhibition (IC₅₀) | 230 µM | |

| MCF-7 Breast Cancer Cells | Increased proliferation and migration | Dose-dependent | [6] |

| H9c2 Cardiomyocytes | Protection against oxidative stress | 1 mM | [7] |

| Smooth Muscle Cells | Induction of apoptosis | Concentration- and time-dependent | [8] |

Mechanisms of Action in Cell Signaling

SNAP-derived NO influences a variety of cellular processes through two primary mechanisms: the classical cGMP-dependent pathway and cGMP-independent pathways, primarily involving protein S-nitrosylation.

cGMP-Dependent Signaling

The most well-characterized pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC).

Caption: cGMP-dependent signaling pathway initiated by SNAP-derived NO.

In this pathway, NO diffuses across cell membranes and binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme.[9] Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] Elevated cGMP levels, in turn, activate protein kinase G (PKG), which phosphorylates various downstream targets, ultimately leading to physiological responses such as vasodilation.[10][11]

cGMP-Independent Signaling: S-Nitrosylation

NO can also directly modify proteins through S-nitrosylation, a reversible post-translational modification of cysteine residues.[12][13] This process can alter protein function, localization, and stability, thereby influencing a wide range of cellular activities independently of the cGMP pathway.[8][14]

Caption: cGMP-independent signaling via protein S-nitrosylation by SNAP.

For instance, SNAP has been shown to induce apoptosis in smooth muscle cells through a cGMP-independent mechanism.[8] Additionally, SNAP-induced S-nitrosylation of actin has been implicated in the inhibition of neurotransmitter release.[13]

Experimental Protocols

General Workflow for Using SNAP in Cell Culture

The following diagram outlines a typical workflow for treating cultured cells with SNAP to study its biological effects.

Caption: General experimental workflow for cell treatment with SNAP.

Detailed Protocol for SNAP Treatment of Cultured Cells

This protocol provides a general guideline for the use of SNAP in cell culture experiments. Specific parameters such as cell type, seeding density, and SNAP concentration should be optimized for each experimental system.

Materials:

-

This compound (SNAP) powder

-

Dimethyl sulfoxide (B87167) (DMSO) or appropriate solvent

-

Complete cell culture medium, pre-warmed to 37°C

-

Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare SNAP Stock Solution:

-

Cell Seeding:

-

Seed cells at a density that will ensure they are in the desired growth phase (e.g., sub-confluent for proliferation assays) at the time of treatment.

-

-

Prepare Working Solution:

-

On the day of the experiment, dilute the SNAP stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration.[15]

-

Thoroughly mix the working solution by gentle pipetting. Prepare only the amount needed for immediate use.

-

-

Cell Treatment:

-

Remove the existing medium from the cultured cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the SNAP-containing medium to the cells.

-

Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO used for the highest SNAP concentration) and a negative control (untreated cells).

-

-

Incubation:

-

Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration of the experiment.

-

-

Analysis:

-

Following incubation, the cells can be harvested and analyzed for various endpoints, such as cell viability, apoptosis, protein expression, or signaling pathway activation.

-

Measurement of Nitric Oxide Production

The direct measurement of NO is challenging due to its short half-life.[17] Therefore, indirect methods that measure the stable end products of NO oxidation, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), are commonly used.[17] The Griess assay is a widely used colorimetric method for this purpose.[18][19]

Principle of the Griess Assay:

The Griess assay is a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be quantified spectrophotometrically at approximately 540 nm.[19]

Protocol for Griess Assay:

Materials:

-

Griess Reagent (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution)

-

Nitrite standard solution (for generating a standard curve)

-

Cell culture supernatants or other biological samples

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Collection:

-

Collect the cell culture medium from the SNAP-treated and control cells.

-

Centrifuge the samples to remove any cellular debris.

-

-

Standard Curve Preparation:

-

Prepare a series of nitrite standards of known concentrations in the same medium used for the cell culture.

-

-

Assay:

-

Add a specific volume (e.g., 50-100 µL) of the standards and samples to the wells of a 96-well plate in triplicate.

-

Add an equal volume of the Griess reagent to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 540-550 nm) using a microplate reader.[18]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

-

Note on Nitrate: If a significant amount of nitrate is expected in the samples, it can be first reduced to nitrite using nitrate reductase before performing the Griess assay to measure total NOx (nitrite + nitrate).[18]

Conclusion

This compound is a versatile and indispensable tool for researchers investigating the complex roles of nitric oxide in cell signaling. Its well-characterized properties and predictable NO-donating capabilities allow for controlled studies of both cGMP-dependent and -independent pathways. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can effectively utilize SNAP to advance our understanding of NO biology and its therapeutic potential.

References

- 1. S-Nitroso-N-acetylpenicillamine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Nitric oxide donor SNAP induces apoptosis in smooth muscle cells through cGMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 10. Activation of the nitric oxide-cGMP pathway reduces phasic contractions in neonatal rat bladder strips via protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vasodilation - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Involvement of S-nitrosylation of actin in inhibition of neurotransmitter release by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. S-nitrosothiols inhibit uterine smooth muscle cell proliferation independent of metabolism to NO and cGMP formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. neb.com [neb.com]

- 16. article.sapub.org [article.sapub.org]

- 17. lazarlab.com [lazarlab.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a synthetically produced S-nitrosothiol that serves as a potent donor of nitric oxide (NO).[1][2] Its ability to release NO under physiological conditions makes it a valuable tool in biomedical research for investigating the diverse pharmacological and physiological roles of nitric oxide, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[2][3][4] This technical guide provides an in-depth overview of the synthesis and chemical properties of SNAP, complete with experimental protocols, quantitative data, and visual diagrams to support researchers in their work with this important compound.

Chemical and Physical Properties

This compound is a green solid with the chemical formula C7H12N2O4S and a molecular weight of 220.25 g/mol .[1][5] It is functionally related to N-acetyl-D-penicillamine where the sulfanyl (B85325) hydrogen is replaced by a nitroso group.[1]

| Property | Value | Reference |

| Molecular Formula | C7H12N2O4S | [1] |

| Molecular Weight | 220.25 g/mol | [1] |

| Appearance | Faint green to very dark green powder | [2][5] |

| Solubility | DMSO (>25 mg/ml), Methanol (10 mg/ml), Water (2.1 mg/ml), Ethanol (>30 mg/ml), PBS pH 7.2 (>11.2 mg/ml) | [6] |

| Storage Temperature | -20°C, desiccated and protected from light | [2] |

Synthesis of this compound

The synthesis of SNAP is a straightforward acid-catalyzed nitrosation of the thiol precursor, N-acetyl-DL-penicillamine (NAP).[7] The reaction involves the use of an acidified nitrite (B80452) source.[7]

Experimental Protocol: SNAP Synthesis

This protocol is a modified version of previously reported methods.[7][8]

Materials:

-

N-acetyl-D-penicillamine (NAP)

-

Sodium nitrite (NaNO2)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl, 2 M)

-

Sulfuric acid (H2SO4, 2 M)

-

Ice bath

-

Filtration apparatus

-

Aluminum foil

Procedure:

-

Prepare a 1:1 mixture of deionized water and methanol.

-

In a reaction vessel, dissolve equimolar amounts of N-acetyl-D-penicillamine and sodium nitrite in the water/methanol mixture.

-

To the stirring solution, add 2 M HCl and 2 M H2SO4.

-

Cover the reaction vessel with aluminum foil to protect it from light, as light can cause decomposition.[7][8]

-

Continue stirring the mixture for 30 minutes. A visual indication of the reaction progress is the solution turning green, which is characteristic of tertiary S-nitrosothiols like SNAP.[7]

-

After 30 minutes, place the reaction vessel in an ice bath to facilitate the precipitation of SNAP crystals.

-

Collect the precipitated green crystals by filtration.

-

Wash the collected crystals with cold deionized water.

-

Allow the crystals to air dry, while still being protected from light.

-

The purity of the synthesized SNAP can be assessed using methods such as a Sievers Chemiluminescence Nitric Oxide Analyzer, with batches typically showing purity levels greater than 95%.[8]

Caption: Workflow for the Synthesis of SNAP.

Chemical Stability and Decomposition

The stability of SNAP is a critical factor for its use as an NO donor. Its decomposition, and therefore the release of nitric oxide, is influenced by several factors including temperature, light, and the presence of metal ions.

Stability Data

| Condition | Stability Metric | Reference |

| Aqueous Media (pH 7.2, 37°C) | Half-life of approximately 5 hours | |

| Isolated Rat Ventricular Myocytes | Half-life of about 6 hours | [3] |

| Storage at -20°C (in E2As films) | 94.7 ± 6.5% remaining after 6 months | [8] |

| Storage at 4°C (in E2As films) | 90.8 ± 0.9% remaining after 6 months | [8] |

| Storage at 25°C (in E2As films) | 87.1 ± 2.8% remaining after 6 months | [8] |

| Storage at 37°C (in E2As films) | 81.2 ± 4.3% remaining after 6 months | [8] |

| In CarboSil polymer at 37°C | 88.5 ± 4.3% remaining after 8 months | [9] |

Factors Affecting Decomposition

-

Metal Ions: Metal ion catalysis, particularly by Cu(I) ions, significantly accelerates the decomposition of SNAP.[10][11] The presence of metal chelators like EDTA can help stabilize SNAP solutions. Cu(II) ions are thought to mediate decomposition after being reduced to Cu(I) by thiols.[12]

-

Light: Exposure to light can induce the photolytic decomposition of SNAP, leading to the release of nitric oxide.[8][13] Therefore, it is crucial to protect SNAP and its solutions from light.[7][8]

-

Thiols: The presence of other thiols, such as cysteine, can enhance the decomposition of SNAP through transnitrosation reactions.[10]

-

pH: The rate of decomposition can also be influenced by pH. For instance, in reactions with captopril, the rate of transnitrosation increases with pH.[14][15]

The decomposition of SNAP results in the formation of the corresponding disulfide of N-acetyl-penicillamine and the release of nitric oxide.[7]

Caption: Factors Influencing SNAP Decomposition and NO Release.

Spectroscopic Properties and Characterization

Spectroscopic methods are essential for the characterization and quantification of SNAP.

Spectroscopic Data

| Method | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent/Buffer | Reference |

| UV-Vis | 335 nm | 519 M⁻¹ cm⁻¹ | 0.1 M citrate/HCl buffer, pH 2.0, or 0.5 M HCl | |

| UV-Vis | 591 nm | 7.0 M⁻¹ cm⁻¹ | 0.1 M citrate/HCl buffer, pH 2.0, or 0.5 M HCl | |

| UV-Vis | 340 nm | - | DMAc | [8] |

| UV-Vis | 590 nm | - | DMAc | [8] |

| UV-Vis | 341 nm | 1168 M⁻¹ cm⁻¹ | Krebs buffer | [12] |

Experimental Protocol: UV-Vis Spectroscopy for Molar Absorptivity and Stability Studies

This protocol is based on methods described for undergraduate laboratory experiments.[7]

Materials:

-

Synthesized this compound (SNAP)

-

Appropriate solvent (e.g., methanol, phosphate-buffered saline)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure for Molar Absorptivity Calculation:

-

Prepare a stock solution of SNAP of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution.

-

Measure the absorbance of each dilution at the characteristic wavelength maximum (e.g., ~340 nm).

-

Plot a graph of absorbance versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

Procedure for Stability Studies:

-

Prepare a solution of SNAP in the desired buffer or medium.

-

Monitor the decrease in absorbance at the characteristic wavelength over time at a constant temperature.

-

The rate of decomposition and the half-life of SNAP under those specific conditions can be determined from the change in absorbance.

Signaling Pathway Inhibition

SNAP, as an NO donor, can influence various signaling pathways. One such pathway is the cGMP/PKG signaling pathway, which is involved in regulating ion channel activity.

Inhibition of the Basolateral 10-pS Cl- Channel

In the thick ascending limb (TAL) of the kidney, SNAP has been shown to inhibit the basolateral 10-pS Cl- channel.[16] This action is mediated through the release of NO, which then activates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP). Subsequently, cGMP activates protein kinase G (PKG), which leads to the inhibition of the Cl- channel.[16] This suggests a potential role for SNAP in regulating NaCl absorption in the nephron.[16]

Caption: SNAP-Mediated Inhibition of the 10-pS Cl- Channel.

Conclusion

This compound is a versatile and widely used nitric oxide donor in biomedical research. A thorough understanding of its synthesis, chemical properties, and stability is paramount for its effective and reproducible application. This guide provides the essential technical information, including detailed protocols and quantitative data, to aid researchers in harnessing the potential of SNAP in their investigations into the multifaceted roles of nitric oxide in health and disease.

References

- 1. S-Nitroso-N-Acetylpenicillamine | C7H12N2O4S | CID 6603945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ≥97%, Nitric oxide donor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. S-Nitroso-N-acetylpenicillamine - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. article.sapub.org [article.sapub.org]

- 8. Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a translational perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemical mechanisms underlying the vasodilator and platelet anti-aggregating properties of this compound and S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The reaction of S-nitroso-N-acetyl-d,l-penicillamine (SNAP) with the angiotensin converting enzyme inhibitor, captopril—mechanism of transnitrosation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. The reaction of S-nitroso-N-acetyl-d,l-penicillamine (SNAP) with the angiotensin converting enzyme inhibitor, captopril—mechanism of transnitrosation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Inhibitory effect of S-nitroso-N-acetylpenicillamine on the basolateral 10-pS Cl- channel in thick ascending limb | PLOS One [journals.plos.org]

In Vitro Biological Half-Life of S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological half-life of S-Nitroso-N-acetyl-DL-penicillamine (SNAP), a widely utilized nitric oxide (NO) donor. This document summarizes key quantitative data, details common experimental protocols for half-life determination, and visualizes the critical decomposition pathways and experimental workflows.

Quantitative Data Summary

The in vitro half-life of SNAP is highly dependent on the experimental conditions. Key factors influencing its stability include temperature, pH, exposure to light, and the presence of metal ions. The following tables summarize the reported half-life values under various conditions.

| Condition | Half-Life (t½) | Reference(s) |

| pH 6-8, 37°C, with transition metal ion chelators | ~6 hours | [1] |

| Isolated rat ventricular myocytes | ~6 hours | [2] |

| Aqueous media | ~5 hours | [3] |

Table 1: Biological Half-Life of SNAP in Solution

| Storage Temperature | 5 wt% SNAP in E2As Polymer (% remaining after 6 months) | 10 wt% SNAP in E2As Polymer (% remaining after 6 months) | Reference(s) |

| 37°C | 57.4 ± 2.8% | 81.2 ± 4.3% | |

| 25°C (Room Temp) | 61.1 ± 3.5% | 87.1 ± 2.8% | |

| 4°C (Refrigerator) | 90.8 ± 0.9% | Not Reported | |

| -20°C (Freezer) | 94.7 ± 6.5% | 95.0 ± 2.1% |

Table 2: Stability of SNAP in a Polymer Matrix at Various Temperatures

Experimental Protocols

The determination of the in vitro half-life of SNAP typically involves monitoring its decomposition over time, which is directly related to the release of nitric oxide. The two primary methods employed are UV-Vis spectroscopy and chemiluminescence-based NO detection.

UV-Vis Spectroscopy

This method relies on the characteristic absorbance of the S-NO bond in SNAP.

-

Principle: The S-nitrosothiol group (S-NO) in SNAP exhibits a distinct absorbance maximum at approximately 340 nm. The decomposition of SNAP leads to the cleavage of this bond, resulting in a decrease in absorbance at this wavelength. By monitoring this decrease over time, the rate of decomposition and thus the half-life can be calculated.

-

Instrumentation: A standard UV-Vis spectrophotometer is required.

-

Procedure:

-

Prepare a stock solution of SNAP in an appropriate buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

-

Dilute the stock solution to a working concentration that gives an initial absorbance within the linear range of the spectrophotometer (typically between 0.1 and 1.0 AU).

-

Place the sample in a cuvette and maintain the desired temperature using a temperature-controlled cuvette holder.

-

Record the absorbance at 340 nm at regular time intervals.

-

Plot the natural logarithm of the absorbance (ln[A]) versus time.

-

The slope of the resulting linear plot is equal to the negative of the first-order rate constant (k).

-

Calculate the half-life using the equation: t½ = 0.693 / k .

-

Chemiluminescence Nitric Oxide Analyzer

This is a highly sensitive method for the direct measurement of nitric oxide released from a sample.

-

Principle: This technique involves the reaction of nitric oxide with ozone (O₃) in a reaction chamber. This reaction produces nitrogen dioxide in an excited state (NO₂*), which then decays to its ground state, emitting light (chemiluminescence). The intensity of the emitted light is directly proportional to the concentration of NO.

-

Instrumentation: A chemiluminescence nitric oxide analyzer is the core instrument.

-

Procedure:

-

Prepare the SNAP solution in a suitable buffer within a reaction vessel.

-

Maintain the desired experimental conditions (e.g., temperature, stirring).

-

An inert gas (e.g., nitrogen) is bubbled through the solution to carry the released NO into the analyzer.

-

The analyzer continuously measures the NO concentration in the gas stream.

-

The rate of NO release can be determined from the real-time data.

-

By integrating the NO release over time until the SNAP is fully decomposed, the total amount of NO released can be quantified. The half-life is the time at which half of the total NO has been released.

-

Signaling Pathways and Experimental Workflows

Decomposition Pathways of SNAP

The decomposition of this compound (SNAP) in vitro can proceed through several pathways, primarily thermal decomposition, photolytic decomposition, and copper-catalyzed decomposition. These pathways lead to the release of nitric oxide (NO) and the formation of the disulfide N-acetyl-DL-penicillamine disulfide.

Caption: Decomposition pathways of SNAP.

Experimental Workflow for In Vitro Half-Life Determination

The following diagram illustrates a typical workflow for determining the in vitro half-life of SNAP using either UV-Vis spectroscopy or a chemiluminescence nitric oxide analyzer.

Caption: Experimental workflow for half-life determination.

References

The Dawn of a Nitric Oxide Donor: Early Research Applications of S-Nitroso-N-acetyl-DL-penicillamine (SNAP)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a synthetically prepared S-nitrosothiol that has played a pivotal role in the study of nitric oxide (NO) physiology and pharmacology.[1] As a stable and reliable NO donor, SNAP releases nitric oxide under physiological conditions, making it an invaluable tool for investigating the myriad effects of NO in biological systems. Early research on SNAP laid the foundation for our understanding of NO's role in vasodilation, platelet inhibition, and neurotransmission. This technical guide provides an in-depth overview of the seminal research applications of SNAP, focusing on its core biochemical properties, key experimental findings, and the signaling pathways it elucidates.

Biochemical Properties and Mechanism of Action

SNAP is an organosulfur compound derived from the amino acid penicillamine.[1] Its defining characteristic is the S-nitroso group (-S-N=O), which is susceptible to decomposition, leading to the release of nitric oxide.[2] This decomposition can be accelerated by factors such as metal ions, particularly Cu(I), and light.[3][4][5]

The primary mechanism of action for the NO released from SNAP involves the activation of soluble guanylyl cyclase (sGC).[6][7] NO binds to the heme moiety of sGC, inducing a conformational change that stimulates the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] This increase in intracellular cGMP concentration then activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets to elicit a physiological response.[7][8]

Core Early Research Applications

Vasodilation

One of the earliest and most significant applications of SNAP was in the study of vasodilation. As a potent vasodilator, SNAP was instrumental in demonstrating the role of NO in regulating vascular smooth muscle tone.[3][6]

Experimental Protocol: In Vitro Vasorelaxation Assay

A common early method to study the vasodilator effects of SNAP involved the use of isolated arterial rings:

-

Tissue Preparation: Segments of arteries, such as canine coronary arteries or rat femoral arteries, were excised and placed in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.[4]

-

Contraction Induction: The arterial rings were pre-contracted with a vasoconstrictor agent like phenylephrine (B352888) or KCl to establish a stable baseline tone.[4]

-

SNAP Administration: Cumulative concentrations of SNAP were added to the organ bath.

-

Measurement of Relaxation: The isometric tension of the arterial rings was continuously recorded using a force transducer. Vasorelaxation was measured as the percentage decrease in the pre-induced contraction.[4]

Table 1: Vasodilator Potency of SNAP in Isolated Canine Coronary Arteries

| Parameter | Value | Reference |

| IC50 | 113 nM |

Platelet Inhibition

SNAP's ability to inhibit platelet aggregation was another key area of early investigation. This research was crucial in establishing NO as a critical anti-thrombotic agent.[9][10][11][12]

Experimental Protocol: In Vitro Platelet Aggregation Assay

The anti-platelet effects of SNAP were typically assessed using the following protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood was collected from human donors and centrifuged at a low speed to obtain PRP.

-

Incubation: Aliquots of PRP were incubated with various concentrations of SNAP or a vehicle control.

-

Induction of Aggregation: A platelet agonist, such as ADP or collagen, was added to the PRP to induce aggregation.

-

Measurement of Aggregation: Platelet aggregation was monitored by measuring the change in light transmission through the PRP sample using an aggregometer. Inhibition of aggregation was calculated relative to the control.

Table 2: Effects of SNAP on Human Platelet Function

| Effect | Concentration Range | Reference |

| Inhibition of Platelet Aggregation | 0.01 - 3 µM | [10][11] |

| Inhibition of Fibrinogen Binding | 0.01 - 3 µM | [10][11] |

| Decreased P-selectin Release | 0.01 - 3 µM | [10][11] |

| Increased Intraplatelet cGMP | 0.01 - 3 µM | [10][11] |

Neurotransmission

Early studies also explored the role of NO in the nervous system, with SNAP serving as a key experimental tool. Research indicated that NO, released from donors like SNAP, could modulate the release of various amino acid neurotransmitters.[13]

Experimental Protocol: Neurotransmitter Release in Cortical Neurons

The effect of SNAP on neurotransmitter release was investigated using primary cortical neuron cultures:

-

Cell Culture: Primary cortical neurons were isolated and cultured.

-

Stimulation: The cultured neurons were stimulated with different concentrations of SNAP.

-

Sample Collection: The extracellular medium was collected.

-

Neurotransmitter Analysis: The concentrations of amino acid neurotransmitters (e.g., aspartate, glutamate, glycine, and GABA) in the medium were quantified using High-Performance Liquid Chromatography (HPLC).[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by SNAP and a typical experimental workflow for studying its vasodilator effects.

Caption: The NO-sGC-cGMP signaling pathway activated by SNAP.

Caption: Experimental workflow for in vitro vasorelaxation studies using SNAP.

Conclusion

The early research applications of this compound were instrumental in unraveling the fundamental roles of nitric oxide in cardiovascular and nervous system function. As a reliable NO donor, SNAP enabled researchers to meticulously probe the NO-sGC-cGMP signaling pathway and its physiological consequences. The foundational knowledge gained from these initial studies continues to inform modern drug development efforts targeting NO-related pathologies. This guide serves as a testament to the enduring impact of SNAP as a critical tool in the advancement of biomedical science.

References

- 1. S-Nitroso-N-acetylpenicillamine - Wikipedia [en.wikipedia.org]

- 2. article.sapub.org [article.sapub.org]

- 3. Chemical mechanisms underlying the vasodilator and platelet anti-aggregating properties of this compound and S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of the nitric oxide-cGMP pathway reduces phasic contractions in neonatal rat bladder strips via protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of S-nitroso-N-acetylpenicillamine on the basolateral 10-pS Cl- channel in thick ascending limb | PLOS One [journals.plos.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Comparative pharmacology of analogues of this compound on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative pharmacology of analogues of this compound on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. The Nitric Oxide Donor SNAP-Induced Amino Acid Neurotransmitter Release in Cortical Neurons. Effects of Blockers of Voltage-Dependent Sodium and Calcium Channels | PLOS One [journals.plos.org]

The Pharmacology of S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a synthetically prepared S-nitrosothiol that serves as a potent and widely utilized nitric oxide (NO) donor in biomedical research. As a racemic mixture of D and L isomers, SNAP spontaneously releases NO under physiological conditions, enabling the investigation of the diverse pharmacological and physiological effects of NO. Its actions as a vasodilator, smooth muscle relaxant, inhibitor of platelet aggregation, and modulator of neurotransmission underscore its significance as a tool for elucidating NO-mediated signaling pathways.[1][2] This technical guide provides an in-depth overview of the pharmacology of SNAP, with a focus on its mechanism of action, pharmacodynamics, and key experimental findings.

Core Pharmacological Properties

SNAP's primary pharmacological identity is that of a nitric oxide donor.[1][2] The release of NO from the S-nitrosothiol backbone is a critical feature that drives its biological activity. This release can be spontaneous or catalyzed by various factors in biological systems.[3]

Mechanism of Action

The principal mechanism of action for many of SNAP's effects involves the activation of soluble guanylyl cyclase (sGC). Nitric oxide, liberated from SNAP, diffuses across cell membranes and binds to the heme moiety of sGC. This binding event triggers a conformational change in the enzyme, leading to its activation and the subsequent conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5] cGMP, a ubiquitous second messenger, then activates downstream effectors, most notably cGMP-dependent protein kinase (PKG), to elicit a wide range of physiological responses.[5][6]

In addition to the canonical sGC-cGMP pathway, SNAP can also exert effects through S-nitrosylation, the covalent attachment of a nitroso group to a thiol moiety on a protein.[7] This post-translational modification can alter protein function, stability, and localization, contributing to the diverse pharmacological profile of SNAP. For instance, S-nitrosylation of Factor XIII, a transglutaminase involved in blood clotting, leads to its inhibition.

Pharmacodynamics

The pharmacodynamic effects of SNAP are extensive and reflect the multifaceted roles of nitric oxide in the body. Key effects include:

-

Vasodilation: SNAP is a potent vasodilator both in vitro and in vivo. The NO-mediated activation of sGC in vascular smooth muscle cells leads to increased cGMP levels, which in turn causes smooth muscle relaxation and a decrease in vascular resistance.

-

Inhibition of Platelet Aggregation: SNAP is a stable inhibitor of platelet aggregation and can induce the disaggregation of platelet clumps.[1][2][8] This effect is primarily mediated by the elevation of intraplatelet cGMP, which inhibits fibrinogen binding and the release of pro-aggregatory factors like P-selectin.[2][8]

-

Modulation of Neurotransmission: SNAP can induce the release of various amino acid neurotransmitters, including aspartate, glutamate, glycine, and GABA, in cortical neurons.[9][10] This action is dependent on the sGC-cGMP pathway and involves the activation of voltage-dependent sodium and calcium channels.[9]

-

Cytotoxicity and Apoptosis: At high concentrations, SNAP can induce cytotoxicity and apoptosis.[1] For example, 10 mM SNAP for 8 hours can lead to approximately 80% toxicity in isolated rat ventricular myocytes under normoxic conditions.[1] Under hypoxic conditions, the cytotoxicity of SNAP can be enhanced due to increased NO release.[1] The mechanism of cell death can be apoptotic, as observed in human oral tissue cells.[11]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacological effects of this compound.

| Parameter | Value | Cell/Tissue Type | Condition | Reference |

| IC50 | 113 nM | Isolated canine coronary arteries | Vasorelaxation | |

| IC50 | 230 µM | Factor XIII | Inhibition of activity | |

| IC50 | 6.6 μM | Basolateral 10-pS Cl- channel in thick ascending limb | Inhibition | [6] |

| EC50 | ~50 µM | Rat cerebellar slices | cGMP level increase | |

| Ki | 710 µM | Soybean lipoxygenase Type II | Competitive inhibition |

| Parameter | Concentration | Effect | Cell/Tissue Type | Reference |

| Inhibition of Platelet Aggregation | 5-500 µM | Inhibition of thrombin-induced aggregation | Human platelets | |

| Cytotoxicity | 10 mM (8 hours) | ~80% toxicity | Isolated rat ventricular myocytes (normoxic) | [1] |

| Cytotoxicity | 5 mM | ~90% cell viability loss | Cultivated endothelial cells (hypoxic) | |

| Cytotoxicity | 5 mM | ~45% cell viability loss | Cultivated endothelial cells (normoxic) | |

| Apoptosis Induction | 1 mM | Induced endothelial apoptosis (cGMP-independent) | Endothelial cells | |

| Neurotransmitter Release | 1 mM | Induced release of Asp, Glu, Gly, and GABA | Cortical neurons | [9][10] |

| pHi Decrease | 100 µM (30 minutes) | Sustained decrease in basal intracellular pH | Isolated rat ventricular myocytes | [1] |

| hsp75 Induction | 1 mM | 70% induction of synthesis | H9c2 cardiomyocytes | [12] |

| Contraction Inhibition | 100 µM | Decreased amplitude and frequency of spontaneous and carbachol-enhanced contractions | Neonatal rat bladder strips | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of SNAP.

Soluble Guanylyl Cyclase (sGC) Activity Assay

This assay is fundamental to understanding the primary mechanism of action of SNAP.

-

Objective: To determine the effect of SNAP on the enzymatic activity of sGC.

-

Methodology:

-

Prepare cytosolic extracts from cells or tissues of interest.

-

The sGC activity is determined by measuring the formation of [α-32P]cGMP from [α-32P]GTP.

-

Reactions are typically performed for 5 minutes at 33°C in a reaction buffer (e.g., 50 mM HEPES, pH 8.0) containing GTP, a divalent cation (e.g., 5 mM MgCl2), and a reducing agent (e.g., 1 mM DTT).

-

A defined amount of cytosol (e.g., 40 µg) or purified sGC is used in each reaction.

-

Enzyme activity is stimulated by adding SNAP at various concentrations (e.g., 1 µM and 100 µM).[7]

-

The reaction is terminated, and the radiolabeled cGMP is separated and quantified.

-

Cell Culture and Treatment for Neurotransmitter Release Studies

This protocol is used to investigate the effects of SNAP on neuronal function.

-

Objective: To measure the release of amino acid neurotransmitters from cultured neurons in response to SNAP.

-

Methodology:

-

Isolate and culture primary cortical neurons from fetal rat brains (e.g., E19 Wistar rats).[9]

-

Plate the cells at a specific density (e.g., 10^6 cells/ml) on poly-D-lysine coated multiwell plates.[9]

-

Maintain the cells in an appropriate culture medium (e.g., EMEM with supplements).[9]

-

Stimulate the cultured neurons with varying concentrations of SNAP.

-

Collect the cell culture supernatant.

-

Measure the concentration of amino acid neurotransmitters (Asp, Glu, Gly, GABA) in the supernatant using High-Performance Liquid Chromatography (HPLC).[9]

-

Preparation and Handling of SNAP Solutions

The stability of SNAP in solution is a critical consideration for experimental consistency.

-

Storage: SNAP should be stored desiccated at -20°C and protected from light, where it is stable for at least one year.

-

Solubility: It is soluble in DMSO (57.5 mg/ml) and water (2.1 mg/ml).

-

Solution Preparation: Stock solutions should be freshly prepared.[1] For stability, it is recommended to use deoxygenated citrate/HCl buffer at pH 2.0 or 0.5-1 M HCl.

-

Stability in Solution: The half-life of SNAP in aqueous media is approximately 5 hours. Solutions should be kept on ice and protected from light for several hours.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are provided below using the DOT language.

Caption: The canonical SNAP-NO-sGC-cGMP signaling pathway.

Caption: Experimental workflow for measuring SNAP-induced neurotransmitter release.

Conclusion

This compound is an invaluable pharmacological tool for investigating the myriad roles of nitric oxide in health and disease. Its ability to reliably generate NO in situ allows for the precise study of NO-dependent signaling pathways, particularly the activation of soluble guanylyl cyclase and the subsequent production of cGMP. The extensive body of research utilizing SNAP has significantly advanced our understanding of cardiovascular physiology, neurobiology, and cellular signaling. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this important NO donor. Careful consideration of its stability and dose-dependent effects is paramount for obtaining robust and reproducible experimental outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of nitric oxide donors this compound, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the nitric oxide-cGMP pathway reduces phasic contractions in neonatal rat bladder strips via protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of S-nitroso-N-acetylpenicillamine on the basolateral 10-pS Cl- channel in thick ascending limb | PLOS One [journals.plos.org]

- 7. pnas.org [pnas.org]

- 8. Comparative pharmacology of analogues of this compound on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Nitric Oxide Donor SNAP-Induced Amino Acid Neurotransmitter Release in Cortical Neurons. Effects of Blockers of Voltage-Dependent Sodium and Calcium Channels | PLOS One [journals.plos.org]

- 10. The Nitric Oxide Donor SNAP-Induced Amino Acid Neurotransmitter Release in Cortical Neurons. Effects of Blockers of Voltage-Dependent Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro cytotoxicity of the nitric oxide donor, S-nitroso-N-acetyl-penicillamine, towards cells from human oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of the nitric oxide donor SNAP to cardiomyocytes in culture provides protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Dissolution and Use of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) in Cell Culture

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a widely used nitric oxide (NO) donor in biomedical research. As a member of the S-nitrosothiol (RSNO) class of compounds, SNAP spontaneously decomposes under physiological conditions to release NO, a critical signaling molecule involved in numerous physiological and pathological processes. This document provides a detailed protocol for the proper dissolution, handling, and application of SNAP in cell culture experiments to ensure reliable and reproducible results.

Product Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | SNAP |

| Molecular Formula | C₇H₁₂N₂O₄S |

| Molecular Weight | 220.24 g/mol |

| Appearance | Light green solid |

| Storage | Store at -20°C, desiccated and protected from light. |

Solubility Data

SNAP exhibits varying solubility in different solvents. It is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and less soluble in aqueous solutions. The choice of solvent is critical for preparing stock solutions and subsequent dilutions for cell culture experiments.

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| DMSO | >25 mg/mL[1], up to 250 mg/mL[2] | >113 mM[1], up to 1.14 M[2] | Recommended for high-concentration stock solutions. Ultrasonic treatment may be needed for higher concentrations.[2] |

| DMF | >50 mg/mL[1] | >227 mM[1] | |

| Ethanol (B145695) | >30 mg/mL[1] | >136 mM[1] | |

| PBS (pH 7.2) | >11.2 mg/mL[1] | >50 mM[1] | Prone to precipitation when diluting concentrated DMSO stocks. |

| Water | 2.1 mg/mL[3] | ~9.5 mM[3] | |

| Methanol | 10 mg/mL[3] | ~45 mM[3] |

Experimental Protocols

Preparation of a 100 mM SNAP Stock Solution in DMSO

Materials:

-

This compound (SNAP) powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Pre-warm the SNAP powder to room temperature before opening the vial to prevent condensation.

-

Weigh 22.02 mg of SNAP powder in a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution until the SNAP powder is completely dissolved. The solution should be a clear, light green color.

-

Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4] It is highly recommended to prepare fresh solutions for each experiment due to the instability of SNAP. [2]

Preparation of Working Solutions in Cell Culture Medium

Materials:

-

100 mM SNAP stock solution in DMSO

-

Pre-warmed, complete cell culture medium (with or without serum, see Section 6)

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Thaw an aliquot of the 100 mM SNAP stock solution on ice, protected from light.

-

Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of 100 µM SNAP working solution, you would add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.

-

Perform serial dilutions if necessary for lower concentrations to ensure accuracy.

-

Add the calculated volume of the SNAP stock solution to the pre-warmed cell culture medium.

-

Mix gently by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can introduce oxygen and accelerate SNAP degradation.

-

Use the working solution immediately after preparation. The half-life of SNAP in aqueous solutions at 37°C is approximately 5-6 hours.[2][3][5]

Experimental Workflow

The following diagram illustrates a typical workflow for treating cells with SNAP.

Caption: A typical workflow for treating cultured cells with SNAP.

Influence of Serum on SNAP Stability

The presence of serum in cell culture medium can influence the stability and NO-releasing properties of SNAP. Serum contains various proteins and other molecules that can react with SNAP and its decomposition products. While some studies are conducted in serum-free media to have a more defined system, others include serum to mimic a more physiological environment. It is recommended to test the effects of serum on your specific experimental endpoint. If consistent NO donation is critical, consider using serum-free medium during the SNAP treatment period.

Nitric Oxide Signaling Pathway

SNAP releases nitric oxide, which primarily acts by activating soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG) and other downstream effectors, resulting in various cellular responses.

Caption: The NO/cGMP signaling pathway initiated by SNAP.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Precipitation in working solution | The concentration of DMSO from the stock solution is too high in the aqueous medium. | Prepare an intermediate dilution of the SNAP stock in a co-solvent like ethanol before the final dilution in the aqueous medium. Ensure the final DMSO concentration is below 0.5% (v/v). |

| Inconsistent or no biological effect | SNAP has degraded due to improper storage or handling. | Always use freshly prepared solutions. Protect stock and working solutions from light and keep them on ice. Avoid repeated freeze-thaw cycles of the stock solution. |

| The working concentration of SNAP is too low or too high. | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint. | |

| High cell toxicity | The concentration of SNAP is too high, leading to excessive NO production and cellular stress. | Lower the concentration of SNAP and/or reduce the incubation time. |

| The DMSO concentration in the final working solution is toxic to the cells. | Ensure the final DMSO concentration is as low as possible, typically below 0.5% (v/v). Include a vehicle control (medium with the same concentration of DMSO) in your experiments. |

References

Application Notes and Protocols for S-Nitroso-N-acetylpenicillamine (SNAP) Induced Vasodilation in Aortic Rings

Audience: Researchers, scientists, and drug development professionals.

Introduction:

S-nitroso-N-acetylpenicillamine (SNAP) is a widely used nitric oxide (NO) donor in pharmacological research to study the effects of NO on vascular tone. As an S-nitrosothiol, SNAP spontaneously decomposes to release NO, which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in vasodilation. This document provides detailed protocols and recommended concentrations for studying SNAP-induced vasodilation in isolated aortic rings, a classic ex vivo model for assessing vascular reactivity.

Data Presentation: Recommended SNAP Concentrations

The following table summarizes the effective concentrations of SNAP used in vasodilation studies with aortic rings, along with the pre-contraction agents and observed effects.

| Pre-contraction Agent | SNAP Concentration Range | Observed Effect | Species | Reference |

| Norepinephrine (B1679862) (100 nM) | >2 nM (of NO from SNAP) | Reduction of vascular contraction | Rat | [1] |

| Phenylephrine (B352888) (PE) | 10⁻⁹ M - 10⁻⁴ M | Concentration-dependent relaxation | Rat | [2] |

| Noradrenaline | 0.01 µM - 10 µM | Concentration-dependent relaxation with a pD₂ of 5.68 ± 0.16 and maximal relaxation of 83 ± 6% | Rat | [3] |

| Phenylephrine | 10⁻⁸ M - 10⁻³ M | Dose-dependent vasodilation | Rat | [4] |

Note: The potency of SNAP can be influenced by factors such as the presence of thiols and the specific experimental conditions[5]. It is recommended to perform a concentration-response curve to determine the optimal concentration range for your specific model and conditions.

Experimental Protocols

Preparation of Aortic Rings

This protocol outlines the steps for the isolation and preparation of thoracic aortic rings from rats.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Euthanasia solution (e.g., sodium pentobarbital)

-

Dissection instruments (scissors, forceps)

-

Petri dish filled with cold, oxygenated Krebs-Henseleit (KH) solution

-

KH solution composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.

-

Surgical microscope or magnifying glass

Procedure:

-

Euthanize the rat according to approved animal welfare protocols.

-

Make a midline incision in the chest to expose the thoracic cavity.

-

Carefully dissect and remove the thoracic aorta, placing it immediately into a Petri dish containing cold, oxygenated KH solution[6][7][8].

-

Under a surgical microscope, remove the surrounding connective and adipose tissue from the aorta.

-

Cut the cleaned aorta into rings of approximately 2-3 mm in width[6]. Take care to not stretch or damage the vessel.

-

For studies investigating endothelium-dependent effects, it is crucial to maintain the integrity of the endothelium. For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick[9].

Aortic Ring Vasodilation Assay

This protocol describes how to mount the aortic rings in an organ bath and perform a vasodilation study with SNAP.

Materials:

-

Organ bath system with force transducers

-

Thermostatically controlled water circulator (37°C)

-

Gas mixture (95% O₂, 5% CO₂)

-

Krebs-Henseleit (KH) solution

-

Phenylephrine (PE) or Norepinephrine (NE) stock solution

-

S-nitroso-N-acetylpenicillamine (SNAP) stock solution

-

Data acquisition system

Procedure:

-

Mount each aortic ring between two stainless steel hooks in the organ bath chambers filled with KH solution maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. During equilibration, wash the rings with fresh KH solution every 15-20 minutes[10].

-

After equilibration, test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).

-

Wash the rings and allow them to return to the baseline resting tension.

-

To assess endothelium integrity, pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine (PE, typically 10⁻⁶ M) or norepinephrine (NE). Once a stable contraction plateau is reached, add a single dose of an endothelium-dependent vasodilator such as acetylcholine (B1216132) (ACh, e.g., 10⁻⁵ M). A relaxation of more than 80% indicates intact endothelium.

-

Wash the rings and allow them to return to baseline.

-

Pre-contract the rings again with PE or NE to a stable plateau.

-

Construct a cumulative concentration-response curve for SNAP by adding increasing concentrations of SNAP to the organ bath. Allow the response to stabilize at each concentration before adding the next[11][12].

-

Record the isometric tension continuously using the data acquisition system.

-

The relaxation at each SNAP concentration is typically expressed as a percentage of the pre-contraction induced by PE or NE.

Mandatory Visualizations

Signaling Pathway of SNAP-Induced Vasodilation

Caption: Signaling pathway of SNAP-induced vasodilation in vascular smooth muscle cells.

Experimental Workflow for Aortic Ring Vasodilation Assay

Caption: Experimental workflow for assessing SNAP-induced vasodilation in aortic rings.

References

- 1. Nitric oxide inhibits norepinephrine stimulated contraction of human internal thoracic artery and rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of sildenafil on the isolated rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro simultaneous measurements of relaxation and nitric oxide concentration in rat superior mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of the effect of thiols on the vasodilatory potency of S-nitrosothiols by using a modified aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rat Aortic Ring Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoxic Vasodilation by Red Blood Cells: Evidence for an S-Nitrosothiol—Based Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Note & Protocol: Preparation of Stable S-Nitroso-N-acetyl-DL-penicillamine (SNAP) Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a widely utilized S-nitrosothiol that serves as a donor of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. Due to its ability to release NO under physiological conditions, SNAP is a valuable tool for investigating the pharmacological and cellular effects of NO, acting as a potent vasodilator and inhibitor of platelet aggregation.[1][2][3] However, the therapeutic and research potential of SNAP is often challenged by its inherent instability in solution. The S-nitroso bond is susceptible to decomposition, a process accelerated by factors such as heat, light, and the presence of metal ions.[4][5]

Therefore, the careful preparation and storage of SNAP stock solutions are paramount to ensure experimental reproducibility and accuracy. This document provides a detailed protocol for preparing stable stock solutions of SNAP, outlines the critical factors influencing its stability, and describes methods for concentration verification.

2. Materials and Reagents

-

This compound (SNAP) powder (≥98% purity)[1]

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Dimethylformamide (DMF)

-

Ethanol (200 proof)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4, preferably treated with a metal chelator like EDTA (100 µM)

-

Amber glass vials or polypropylene (B1209903) tubes wrapped in aluminum foil

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

3. Experimental Protocols

3.1. Protocol for Preparing a Concentrated Stock Solution

This protocol describes the preparation of a 100 mM SNAP stock solution in DMSO. Concentrations can be adjusted based on experimental needs and solubility limits in the chosen solvent.

-

Pre-analysis: Allow the SNAP powder container to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: In a fume hood, accurately weigh the desired amount of SNAP powder. For 1 mL of a 100 mM solution, weigh 22.02 mg of SNAP (Molecular Weight: 220.2 g/mol ).

-

Dissolution: Transfer the weighed SNAP powder into a light-protected vial (e.g., an amber vial). Add the desired volume of anhydrous DMSO (or other appropriate solvent).

-

Mixing: Tightly cap the vial and vortex gently until the SNAP is completely dissolved. Avoid vigorous shaking to minimize the introduction of oxygen.

-

Aliquoting: Divide the stock solution into smaller, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

-

Storage: Immediately store the aliquots at -20°C or below, protected from light.[1][6][7]

Safety Precaution: Handle SNAP powder in a well-ventilated area or fume hood. Observe standard laboratory safety practices, including wearing appropriate PPE. Avoid contact with skin and eyes.[8]

3.2. Protocol for Verifying SNAP Concentration via UV-Vis Spectrophotometry

The concentration of the prepared SNAP stock solution should be verified due to its potential for degradation. This can be achieved by measuring its absorbance at its characteristic maximum wavelength.

-

Prepare Dilutions: Prepare a fresh, dilute solution of your SNAP stock in a suitable buffer (e.g., PBS, pH 7.4). A final concentration between 0.25 mM and 1.0 mM is typically appropriate.

-

Spectrophotometer Setup: Blank the UV-Vis spectrophotometer using the same buffer used for dilution.

-

Measure Absorbance: Scan the absorbance of the diluted SNAP solution from 200-700 nm. SNAP exhibits two characteristic absorbance peaks around 340 nm and 590 nm, corresponding to the S-NO bond.[6]

-

Calculate Concentration: Use the Beer-Lambert law (A = εbc) to calculate the precise concentration.

-

A: Absorbance at λmax (~340 nm)

-

ε (Molar Absorptivity): ~1079-1168 M⁻¹cm⁻¹ at 340 nm[4]

-

b (Path Length): Typically 1 cm for a standard cuvette

-

c (Concentration): Concentration in M (mol/L)

-

4. Factors Influencing SNAP Solution Stability

The stability of SNAP in solution is influenced by several factors:

-

Temperature: Higher temperatures accelerate the rate of thermal decomposition.[1] Therefore, solutions should be kept on ice when in use and stored at low temperatures (-20°C or -80°C) for long-term stability.

-

Light: SNAP is photosensitive. Exposure to light, particularly UV light, leads to the photolytic cleavage of the S-NO bond, releasing NO and causing degradation.[5] All solutions must be prepared and stored in light-protected containers.[6]

-

pH: The stability of SNAP is pH-dependent. It is relatively more stable in solutions with a pH between 6 and 8.[1]

-

Metal Ions: Trace amounts of transition metal ions, especially copper (Cu⁺/Cu²⁺), can catalytically accelerate the decomposition of SNAP.[4] It is recommended to use high-purity solvents and buffers or to include a metal ion chelator, such as EDTA or neocuproine, in aqueous buffers to sequester metal ions and enhance stability.[1][4]

-

Oxygen and Thiols: The presence of oxygen and other thiol-containing molecules can also contribute to the decomposition of SNAP through complex radical-mediated reactions.[5][9]

5. Data Presentation

Table 1: Solubility of this compound (SNAP)

| Solvent | Solubility | Reference |

|---|---|---|

| DMF | >50 mg/mL | [1] |

| Ethanol | >30 mg/mL | [1] |

| DMSO | >25 mg/mL | [1] |

| PBS (pH 7.2) | >11.2 mg/mL | [1] |

| Water | >2 mg/mL | [7] |

| Krebs Buffer | Up to 10 mM |[4] |

Table 2: Long-Term Storage Stability of SNAP

| Form | Storage Temperature | Duration | Percent Remaining | Reference |

|---|---|---|---|---|

| Solid Powder | -20°C | ≥ 4 years | Not specified, stable | [1] |

| In E2As Polymer Film (10 wt%) | -20°C | 6 months | 95 ± 2.1% | [6] |

| In E2As Polymer Film (10 wt%) | 4°C | 6 months | ~91% (interpolated) | [6] |

| In E2As Polymer Film (10 wt%) | 25°C (RT) | 6 months | 87.1 ± 2.8% | [6] |

| In E2As Polymer Film (10 wt%) | 37°C | 6 months | 81.2 ± 4.3% | [6] |

Note: Stability data is derived from SNAP embedded in a polymer matrix, which may enhance stability compared to solutions. However, it effectively demonstrates the critical impact of temperature on degradation.

6. Visualizations

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a translational perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-enzymes.com [creative-enzymes.com]

- 8. wpiinc.com [wpiinc.com]

- 9. researchgate.net [researchgate.net]

Application Note and Protocols: In Vitro Assay for Measuring Nitric Oxide Release from SNAP

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-nitroso-N-acetyl-DL-penicillamine (SNAP) is a widely utilized S-nitrosothiol that serves as a donor of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1][2] Due to its ability to release NO under various stimuli including light, heat, and the presence of metal ions, SNAP is a valuable tool in biomedical research for investigating the roles of NO in vasodilation, neurotransmission, and antimicrobial activity.[3][4] The transient nature of NO, with a half-life of only a few seconds in biological systems, necessitates reliable in vitro assays to quantify its release from donor compounds like SNAP.[1]

This document provides detailed protocols for two common in vitro methods to measure NO release from SNAP: direct spectrophotometric analysis of SNAP decomposition and indirect quantification of nitrite (B80452), a stable end-product of NO, using the Griess assay.

Principles of Measurement

There are two primary approaches to measuring NO release from SNAP in vitro:

-

Direct Measurement of SNAP Decomposition: SNAP exhibits a characteristic absorbance peak in the ultraviolet-visible spectrum, typically around 340 nm, due to the S-nitroso group.[1] As SNAP decomposes and releases NO, this absorbance decreases. By monitoring the change in absorbance over time, the rate of SNAP decomposition and consequently NO release can be determined. This method is straightforward and provides real-time kinetics of the donor decomposition.

-

Indirect Measurement via the Griess Assay: Nitric oxide is a reactive radical that is rapidly oxidized to more stable products, primarily nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻), in aqueous solutions. The Griess assay is a colorimetric method that detects the presence of nitrite.[5] This two-step diazotization reaction involves the reaction of nitrite with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound with a strong absorbance at approximately 548 nm.[5] The intensity of the color is directly proportional to the nitrite concentration, providing an indirect measure of the cumulative NO released.

Quantitative Data Summary

The following tables summarize key quantitative data for SNAP and the described assay methods.

| Parameter | Value | Conditions | Reference |

| Molar Absorptivity (ε) of SNAP | 1075 - 1079 M⁻¹cm⁻¹ | at 340 nm in water/PBS | [1] |

| Half-life of SNAP | ~6 hours | pH 6-8, 37°C, in the presence of chelators | [6] |

| Typical SNAP Concentration for Assays | 0.25 - 10 mM | Varies depending on the experimental setup | [1][7] |

| Griess Assay Detection Limit | ~1 µM of nitrite | [5] |

Table 1: Key Quantitative Parameters for SNAP and Assays.

| Condition | Effect on SNAP Stability/NO Release | Reference |

| Light Exposure | Accelerates decomposition and NO release. | [1][3] |

| Increased Temperature | Increases the rate of thermal decomposition and NO release. | [1][3] |

| Cu(I) ions | Catalyze the decomposition of SNAP. | [8][9] |

| pH | Higher acid concentrations can induce a faster decomposition rate. | [8][9] |

| Presence of EDTA | Chelates metal ions, thereby increasing SNAP stability. | [10] |

Table 2: Factors Influencing SNAP Decomposition and NO Release.

Experimental Protocols

Protocol 1: Spectrophotometric Measurement of SNAP Decomposition

This protocol details the direct measurement of NO release by monitoring the decrease in SNAP concentration.

Materials:

-

This compound (SNAP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Aluminum foil

Procedure:

-

Prepare a SNAP Stock Solution: Due to the instability of SNAP in solution, it is recommended to prepare it fresh.[7] Dissolve SNAP in ice-cold PBS to a desired stock concentration (e.g., 10 mM). Protect the solution from light by wrapping the container in aluminum foil.

-

Prepare Working Solutions: Dilute the SNAP stock solution in PBS to the final desired concentrations for the assay (e.g., 0.25 mM, 0.50 mM, 0.80 mM).[1] Keep the solutions on ice and protected from light.

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm. Use PBS as the blank to zero the instrument.

-

Initial Absorbance Measurement (T=0): Transfer the SNAP working solution to a quartz cuvette and immediately measure the absorbance at 340 nm. This is the initial reading.

-

Incubation and Time-Course Measurement: Incubate the cuvette at the desired temperature (e.g., 37°C) in the spectrophotometer's temperature-controlled cell holder. Record the absorbance at regular intervals (e.g., every 10 minutes) for the duration of the experiment.

-

Data Analysis:

-